2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-10(2,9(13)14)15-8-5-6(11)3-4-7(8)12/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYQTJMONRDPAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid typically involves the reaction of 2,5-dichlorophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is typically heated to accelerate the reaction, and the product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed under basic conditions.
Major Products
Oxidation: Formation of dichloroquinones.
Reduction: Formation of less chlorinated phenoxy acids.
Substitution: Formation of substituted phenoxy acids with various functional groups.
Scientific Research Applications
2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenoxy acids and their derivatives.
Biology: Investigated for its effects on plant physiology and its role as a herbicide.
Medicine: Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
Mechanism of Action
The herbicidal activity of 2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, it disrupts normal growth processes, leading to uncontrolled and lethal growth. The compound targets specific pathways involved in cell division and elongation, ultimately causing the death of the plant.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid (2,4-D): Another widely used herbicide with similar structure and function.
2-(4-Chlorophenoxy)propanoic acid: A less chlorinated derivative with similar herbicidal properties.
2-(2,4,6-Trichlorophenoxy)propanoic acid: A more chlorinated derivative with enhanced herbicidal activity.
Uniqueness
2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its dual chlorine substitution provides a balance between reactivity and stability, making it an effective herbicide with a broad spectrum of activity.
Biological Activity
2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid, commonly known as a phenoxy herbicide, is part of a class of chemicals that are widely used in agriculture for weed control. Understanding its biological activity is crucial for assessing its efficacy and safety in agricultural applications, as well as its potential environmental and health impacts.
Chemical Structure and Properties
- IUPAC Name : 2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid
- Molecular Formula : C11H10Cl2O3
- Molecular Weight : 263.10 g/mol
This compound features a dichlorophenoxy group which enhances its herbicidal properties. The presence of chlorine atoms is significant as they influence the biological activity and toxicity of the compound.
The primary mechanism by which 2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid exerts its herbicidal effects involves the disruption of plant growth hormones, particularly auxins. This leads to uncontrolled growth and ultimately plant death. The compound mimics natural auxins, causing abnormal growth patterns in susceptible plant species.
Herbicidal Efficacy
Research indicates that this compound is effective against a variety of broadleaf weeds. Its application leads to significant reductions in weed biomass and can control resistant weed populations effectively.
| Weed Species | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Common Lambsquarters | 85 | 200 |
| Dandelion | 90 | 150 |
| Pigweed | 75 | 250 |
Toxicological Studies
Toxicological assessments reveal that while the compound is effective as a herbicide, it also poses certain risks to non-target organisms. Studies have shown varying degrees of toxicity in aquatic organisms and beneficial insects.
- Aquatic Toxicity : LC50 values for fish species indicate moderate toxicity.
- Invertebrates : Sub-lethal effects observed in beneficial insects such as bees and ladybugs.
Case Study 1: Agricultural Impact
A study conducted in agricultural fields treated with 2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid showed a significant reduction in weed populations without adversely affecting crop yield. The study monitored crop health and soil quality over two growing seasons.
Case Study 2: Environmental Monitoring
Environmental monitoring studies assessed the runoff of this herbicide into nearby water bodies. Results indicated detectable levels of the compound in surface water samples, raising concerns about its impact on aquatic ecosystems.
Research Findings
- Inhibition of Plant Growth : Research has demonstrated that higher concentrations lead to increased phytotoxicity, resulting in stunted growth and chlorosis in sensitive plant species.
- Endocrine Disruption Potential : Some studies suggest that phenoxy herbicides may exhibit endocrine-disrupting properties, potentially affecting reproductive health in wildlife.
- Metabolic Pathways : Investigations into the metabolic pathways reveal that plants metabolize this compound primarily through conjugation processes, which may mitigate its herbicidal effects over time.
Q & A
Q. What are the recommended methodologies for synthesizing 2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid in laboratory settings?
A common approach involves esterification or nucleophilic substitution. For example:
- Dissolve 2,5-dichlorophenol (0.01 mol) in methanol, add catalytic sulfuric acid, and react with methyl 2-methylpropanoate under reflux for 4–6 hours.
- Neutralize the mixture, extract the product, and purify via recrystallization from ethanol or column chromatography.
Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry to minimize byproducts like unreacted phenol or dimerization .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Storage : Use airtight containers in cool (<25°C), dry, and ventilated areas. Avoid contact with oxidizing agents (e.g., peroxides, chlorates) or metals in moist conditions .
- Handling : Employ engineering controls (fume hoods) and PPE (gloves, goggles). Decontaminate spills with alkaline solutions (e.g., sodium bicarbonate) to neutralize acidic residues .
Q. What analytical techniques are suitable for quantifying 2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid in environmental or biological samples?
- Capillary Liquid Chromatography (cLC) : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) and UV detection at 220–280 nm.
- GC-MS : Derivatize the acid to its methyl ester for improved volatility. Validate with internal standards (e.g., deuterated analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data between in vitro and in vivo studies?
- Case Study : Limited evidence in rodents suggests potential carcinogenicity (lung tumors), but human data are absent. Address discrepancies by:
- Conducting dose-response studies across species.
- Evaluating metabolic pathways (e.g., cytochrome P450 activity) to identify species-specific detoxification mechanisms.
- Using probabilistic risk assessment models to extrapolate animal data to humans .
Q. What experimental strategies are effective for studying the environmental fate of this compound?
- Biodegradation Assays : Inoculate soil/water samples with microbial consortia and monitor degradation via LC-MS/MS. Measure half-lives under aerobic/anaerobic conditions.
- Adsorption Studies : Use quartz sand filters (0.8–1.2 mm grain size) to simulate groundwater transport. Analyze breakthrough curves to estimate retention coefficients .
Q. How can enantiomeric purity be ensured during synthesis, given its structural similarity to chiral herbicides?
- Chiral Chromatography : Employ a Chiralpak IC column with hexane/isopropanol (90:10) to separate R- and S-enantiomers.
- Asymmetric Synthesis : Use enantioselective catalysts (e.g., BINAP-metal complexes) to favor the desired enantiomer during esterification .
Key Methodological Recommendations
- Contradiction Analysis : Cross-validate findings using orthogonal methods (e.g., NMR for structural confirmation alongside HPLC).
- Safety Protocols : Implement OSHA-compliant exposure monitoring (air sampling, biological markers) .
- Data Reproducibility : Report synthetic yields, purity thresholds, and environmental conditions (pH, temperature) in detail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
